Propyltris(trimethylsiloxy)silane

Descripción general

Descripción

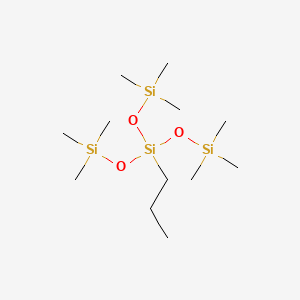

Propyltris(trimethylsiloxy)silane is a siloxane compound with the molecular formula C12H34O3Si4. It is known for its unique structural properties, which include a trisiloxane backbone with hexamethyl and propyl groups, as well as a trimethylsilyl-oxy group. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Métodos De Preparación

The synthesis of Propyltris(trimethylsiloxy)silane typically involves the reaction of hexamethylcyclotrisiloxane with propyltrichlorosilane in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The product is then purified through distillation or recrystallization to obtain the desired compound .

Análisis De Reacciones Químicas

Propyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or peracids to form silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce silane derivatives.

Substitution: The trimethylsilyl-oxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Aplicaciones Científicas De Investigación

Biomedical Applications

TRIS is extensively utilized in the development of silicone-based hydrogels and contact lenses due to its unique properties:

- Biocompatibility : TRIS-modified hydrogels exhibit favorable biocompatibility, making them suitable for prolonged contact with ocular tissues. This application addresses challenges such as protein deposition and lens fogging, common in contact lens technology .

- Mechanical Properties : The incorporation of TRIS enhances the mechanical strength of hydrogels, crucial for maintaining structural integrity in biomedical applications.

Material Science

TRIS serves as a crucial component in various material formulations:

- Adhesives and Sealants : It acts as a coupling agent to improve adhesion to substrates like glass, metals, and plastics, enhancing durability and water resistance .

- Coatings : In coatings, TRIS improves adhesion while imparting hydrophobicity and scratch resistance. This property is particularly valuable for protective coatings in industrial applications .

- Composites : TRIS functions as a crosslinking agent in composites, enhancing mechanical properties such as tensile strength and impact resistance .

Surface Modification

The compound is employed for surface treatments to enhance material properties:

- Hydrophobing Agent : TRIS is used to modify surfaces to be water-repellent, which is beneficial in textiles and other applications where moisture resistance is critical .

- Silylating Agent : It serves as a silylating agent in synthetic chemistry, facilitating various chemical reactions that enhance the performance of silicate compounds .

Case Study 1: Contact Lens Development

A study focusing on the use of TRIS in silicone hydrogels demonstrated that lenses incorporating TRIS exhibited improved oxygen permeability (P(O2)) and mechanical durability compared to traditional materials. The research highlighted the balance between siloxanyl groups and acrylic monomers to optimize lens performance .

Case Study 2: Adhesive Formulations

Research on adhesive formulations incorporating TRIS showed significant improvements in adhesion strength and water resistance when applied to various substrates. The study concluded that TRIS acts effectively as a coupling agent, enhancing the overall performance of the adhesive system .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biomedical | Silicone-based hydrogels | Enhanced biocompatibility and mechanical strength |

| Material Science | Adhesives and sealants | Improved adhesion and water resistance |

| Coatings | Hydrophobicity and scratch resistance | |

| Composites | Increased tensile strength | |

| Surface Modification | Hydrophobing agent | Water repellency |

| Silylating agent | Enhanced chemical reactivity |

Mecanismo De Acción

The mechanism of action of Propyltris(trimethylsiloxy)silane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different substrates. The trimethylsilyl-oxy group enhances its reactivity, enabling it to participate in various chemical reactions. These interactions can lead to the formation of stable complexes or the modification of target molecules .

Comparación Con Compuestos Similares

Propyltris(trimethylsiloxy)silane can be compared with other similar compounds such as:

1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound has a similar trisiloxane backbone but lacks the propyl and trimethylsilyl-oxy groups, making it less reactive in certain applications.

Tetrakis(trimethylsiloxy)silane: This compound has four trimethylsiloxy groups attached to a central silicon atom, providing higher reactivity but different structural properties compared to this compound.

Actividad Biológica

Propyltris(trimethylsiloxy)silane, commonly referred to as TRIS, is a silane compound that has garnered attention in various fields, particularly in materials science and biomedical applications. Its unique chemical structure allows it to function effectively as a coupling agent, adhesion promoter, and crosslinking agent. This article explores the biological activity of TRIS, detailing its applications, mechanisms of action, and relevant research findings.

- CAS Number : 17096-07-0

- Molecular Formula : C16H38O5Si4

- Molecular Weight : 422.815 g/mol

- Synonyms : 3-(Methacryloyloxy)this compound

TRIS exhibits biological activity primarily through its interactions with biological surfaces and materials. It forms stable siloxane bonds with various substrates, enhancing the adhesion and stability of coatings used in medical devices and other applications. The compound's hydrophobic properties also contribute to its effectiveness in creating moisture-resistant surfaces.

Applications in Biomedical Fields

-

Silicone Hydrogel Contact Lenses :

- TRIS is utilized in the formulation of silicone hydrogel contact lenses. Research indicates that lenses made with TRIS exhibit improved oxygen permeability and comfort for users compared to traditional materials .

- A study highlighted the synthesis and characterization of these lenses, demonstrating their suitability for prolonged wear without causing significant corneal inflammatory responses .

-

Medical Coatings :

- The compound has been employed to create non-self-adhesive coatings for medical devices. These coatings protect biological surfaces from mechanical stress while promoting biocompatibility .

- TRIS-based coatings have shown promise in reducing bacterial adhesion, which is crucial for preventing infections associated with implanted devices.

Study on Silicone Hydrogel Development

A decade-long study focused on the development of silicone hydrogels incorporating TRIS revealed significant advancements in surface properties and mechanical strength. The lenses produced were tested for their water content and oxygen transmission rates, crucial factors for user comfort .

Corneal Inflammatory Events

A comprehensive literature review examined the incidence of corneal inflammatory events among users of silicone hydrogel lenses containing TRIS. The findings indicated a lower incidence of inflammation compared to traditional hydrogel lenses, suggesting that TRIS contributes positively to ocular health during extended wear .

Research Findings

Propiedades

IUPAC Name |

trimethyl-[propyl-bis(trimethylsilyloxy)silyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H34O3Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11-12H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTUWEUXLNHYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H34O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462462 | |

| Record name | 1,1,1,5,5,5-hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60111-46-8 | |

| Record name | 1,1,1,5,5,5-hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.